molecular formula C16H16ClNO3 B302996 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Cat. No. B302996
M. Wt: 305.75 g/mol
InChI Key: WVVYXJMYHPJNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to relieve pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and post-operative pain.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research applications, such as in vitro studies to investigate its effects on inflammatory pathways and in vivo studies to evaluate its therapeutic potential in animal models of various inflammatory disorders. Diclofenac has also been used in clinical trials to assess its efficacy and safety in treating various conditions, including osteoarthritis, rheumatoid arthritis, and post-operative pain.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. Diclofenac selectively inhibits COX-2, which is upregulated during inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity and platelet aggregation. By inhibiting COX-2, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of inflammation. Diclofenac has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and TRPV1 channels, which are involved in the transmission of pain signals. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages as a tool for scientific research. It is readily available and has a well-established safety profile, making it a suitable candidate for in vitro and in vivo studies. Diclofenac is also relatively inexpensive, which makes it a cost-effective option for researchers. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has some limitations as a research tool. It has been reported to have off-target effects, such as the inhibition of other enzymes and ion channels, which may complicate the interpretation of experimental results. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have variable effects in different animal models, which may limit its usefulness as a predictive tool for human disease.

Future Directions

There are several future directions for the scientific research of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide. One area of interest is the development of novel 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide derivatives with improved selectivity and efficacy. Another direction is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide's effects on other pathways and targets, such as the immune system and the microbiome. In addition, there is a need for further studies to elucidate the mechanisms underlying 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide's off-target effects and to develop strategies to minimize their impact. Finally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in combination with other drugs or therapies may offer new avenues for the treatment of various inflammatory disorders.

Synthesis Methods

Diclofenac can be synthesized through several methods, including the condensation of 2-chloro-1,3-dimethylimidazolinium chloride with 4-chloro-3,5-dimethylphenol, followed by the reaction with 4-hydroxyphenylacetic acid. Another method involves the reaction of 2-(2,6-dichlorophenylamino)phenylacetic acid with 4-chloro-3,5-dimethylphenol in the presence of thionyl chloride. The final product is obtained through purification and crystallization.

properties

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H16ClNO3/c1-10-7-14(8-11(2)16(10)17)21-9-15(20)18-12-3-5-13(19)6-4-12/h3-8,19H,9H2,1-2H3,(H,18,20)

InChI Key

WVVYXJMYHPJNIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)O

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.